Ethyl 4-hydroxyoctanoate

Gas chromatography Retention index Isomer discrimination

Ethyl 4-hydroxyoctanoate (CAS 57753-66-9) is a medium-chain hydroxy fatty acid ethyl ester with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol. It is formally named octanoic acid, 4-hydroxy-, ethyl ester and belongs to the class of fatty acid esters bearing a secondary hydroxyl group at the C4 position of the octanoate backbone.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 57753-66-9
Cat. No. B14618796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxyoctanoate
CAS57753-66-9
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCC(CCC(=O)OCC)O
InChIInChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3
InChIKeyCVRDXMOYGSJRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxyoctanoate (CAS 57753-66-9): Procurement-Relevant Identity and Classification for Scientific Sourcing


Ethyl 4-hydroxyoctanoate (CAS 57753-66-9) is a medium-chain hydroxy fatty acid ethyl ester with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol [1]. It is formally named octanoic acid, 4-hydroxy-, ethyl ester and belongs to the class of fatty acid esters bearing a secondary hydroxyl group at the C4 position of the octanoate backbone [2]. The compound has been definitively identified as a volatile constituent of pineapple (Ananas comosus) and is characterized by a distinctive milky, ripened pineapple-like odor profile [3]. Unlike its widely used positional isomer ethyl 3-hydroxyoctanoate (FEMA 4453, JECFA 1955), ethyl 4-hydroxyoctanoate currently holds no FEMA or JECFA flavoring approval and is explicitly listed as 'not for fragrance use' and 'not for flavor use' by authoritative ingredient databases [4].

Why Ethyl 4-Hydroxyoctanoate Cannot Be Interchanged with Positional Isomers or the Corresponding Lactone


Hydroxy-substituted ethyl octanoates are chemically distinct entities whose properties are governed by the position of the hydroxyl group on the eight-carbon backbone. Ethyl 4-hydroxyoctanoate, ethyl 3-hydroxyoctanoate, and ethyl 5-hydroxyoctanoate share an identical molecular formula (C10H20O3) and molecular weight (188.26 g/mol) yet exhibit measurably divergent gas chromatographic retention indices, permitting unequivocal analytical resolution [1]. Their odor profiles are equally non-interchangeable: ethyl 4-hydroxyoctanoate delivers a milky, ripened pineapple-like character, whereas ethyl 3-hydroxyoctanoate is winey-fruity-floral and the corresponding gamma-lactone (γ-octalactone) is predominantly coconut-like [2]. Moreover, their regulatory statuses differ fundamentally—ethyl 3-hydroxyoctanoate carries FEMA 4453 and JECFA 1955 approvals evaluated in 2010, while ethyl 4-hydroxyoctanoate has no such clearances and is explicitly designated as not suitable for direct flavor or fragrance incorporation [3]. Gamma-octalactone (the intramolecular esterification product of 4-hydroxyoctanoic acid) introduces additional divergence in solubility, boiling point, and flavor-release kinetics, further precluding direct substitution [4].

Ethyl 4-Hydroxyoctanoate: Quantitative Differential Evidence for Scientific Selection


Gas Chromatographic Resolution: Kovats Retention Index Proves Unambiguous Separation from All Positional Isomers on a Polar Stationary Phase

Ethyl 4-hydroxyoctanoate can be chromatographically distinguished from its isomeric counterparts. On a DB-Wax polar capillary column under identical temperature-programmed conditions, the Kovats retention index (RI) of ethyl 4-hydroxyoctanoate is 2014, placing it between ethyl 3-hydroxyoctanoate (RI = 1886) and ethyl 5-hydroxyoctanoate (RI = 2030), with the methyl ester analog methyl 4-hydroxyoctanoate eluting earlier at RI = 1981. All four compounds were analyzed in the same study using the same GC column and conditions, making this a direct, internally controlled head-to-head comparison [1]. The RI difference between ethyl 4-hydroxyoctanoate and ethyl 3-hydroxyoctanoate is 128 index units, far exceeding the typical interlaboratory reproducibility range of 10–25 i.u. for polar phases, thus guaranteeing unambiguous identification [2].

Gas chromatography Retention index Isomer discrimination

Odor Profile Differentiation: Milky/Ripened Pineapple Character Is Not Replicable by 3-Hydroxy or 5-Hydroxy Positional Isomers

The organoleptic profile of ethyl 4-hydroxyoctanoate is qualitatively distinct from its positional isomers. Sensory descriptive analysis conducted at 1–10 ppm in aqueous solution assigns ethyl 4-hydroxyoctanoate the descriptor 'ripened pineapple-like,' whereas ethyl 3-hydroxyoctanoate is described as 'winey, fruity, floral' and the corresponding gamma-lactone (γ-octalactone) as 'coconut' [1]. These descriptors were generated within the same study (Umano et al., 1992), providing a direct head-to-head odor comparison. Independent databases corroborate these distinctions, listing the odor of ethyl 4-hydroxyoctanoate as 'milky' and that of ethyl 3-hydroxyoctanoate as 'winey, fruity, floral' [2]. Gamma-octalactone, the cyclic lactone form, is consistently described as 'coconut' or 'creamy coconut-like' [3].

Flavor chemistry Organoleptic analysis Odor descriptor

Regulatory Status: Absence of FEMA/JECFA Clearance Differentiates Ethyl 4-Hydroxyoctanoate from the GRAS-Approved 3-Hydroxy Isomer

A critical procurement-relevant distinction exists in the regulatory status of ethyl 4-hydroxyoctanoate relative to its closest positional isomer. Ethyl 3-hydroxyoctanoate (CAS 7367-90-0) holds FEMA number 4453 and JECFA number 1955, having been evaluated in 2010 by the Joint FAO/WHO Expert Committee on Food Additives with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, ethyl 4-hydroxyoctanoate (CAS 57753-66-9) has no FEMA registration, no JECFA evaluation, and is explicitly categorized as 'not for flavor use' and 'not for fragrance use' by the Good Scents Company ingredient database [2]. The flavscents.com database also records JECFA Food Flavoring as 'N/A' and FEMA as 'N/A' for this compound [3].

Food safety Regulatory compliance Flavor ingredient

Synthetic Intermediate Utility: Reversible Lactone–Ester Interconversion Enables Use as a Stable, Storable Precursor to γ-Octalactone

Ethyl 4-hydroxyoctanoate occupies a unique position in synthetic flavor chemistry as the ring-opened ethyl ester derivative of γ-octalactone. This reversible relationship has been explicitly exploited in preparative chemistry: Mosandl and Günther (1989) described the preparation of ethyl and methyl 4-hydroxyoctanoate from the corresponding γ-lactones via ring-opening esterification, a method subsequently adopted by Umano et al. (1992) for synthesizing reference standards of hydroxy and acetoxy esters from commercially available γ-lactones [1][2]. The 4-hydroxy ester form offers advantages over the lactone: it is constitutionally incapable of spontaneous ring-closure under neutral conditions, providing greater shelf stability as a covalent adduct that can be deliberately lactonized to release the active γ-octalactone aroma under controlled acidic or enzymatic conditions. This contrasts with γ-octalactone itself, which is a pre-formed, volatile aroma compound (boiling point 234 °C) that is immediately sensorially active and subject to evaporative loss .

Synthetic chemistry Latent flavor precursor Lactone chemistry

Physicochemical Property Divergence: Boiling Point, Solubility, and logP Differentiate Ethyl 4-Hydroxyoctanoate from the Lactone and 3-Hydroxy Isomer

Despite sharing the same elemental composition as other ethyl hydroxyoctanoate isomers, ethyl 4-hydroxyoctanoate exhibits quantitatively different physicochemical properties that impact handling, formulation, and analytical method development. Its predicted boiling point is approximately 372 °C at 760 mmHg, substantially higher than ethyl 3-hydroxyoctanoate (275–278 °C) and gamma-octalactone (234 °C) . Estimated water solubility is ~1,860 mg/L at 25 °C, which is lower than gamma-octalactone (3,600–8,100 mg/L) but comparable to ethyl 3-hydroxyoctanoate (~1,860 mg/L estimated) [1]. The estimated octanol-water partition coefficient (logP) is approximately 1.9, compared to ~2.0–2.3 for ethyl 3-hydroxyoctanoate and ~1.59 for gamma-octalactone [2]. These values are from different sources using different estimation methods and should be treated as cross-study comparable rather than directly measured head-to-head data.

Physicochemical properties Formulation Solvent selection

Natural Occurrence: Specific Identification in Pineapple Contrasts with the Broader Distribution of γ-Octalactone Across Multiple Fruit Species

Ethyl 4-hydroxyoctanoate was identified as a volatile constituent in both green and ripened pineapple (Ananas comosus) by Umano et al. (1992), with GC peak area percent data reported alongside 157 other volatile compounds [1]. In contrast, γ-octalactone (the corresponding lactone) has been reported across a much wider range of fruits including apricots, peaches, bilberry, papaya, and pineapple [2]. Ethyl 3-hydroxyoctanoate has been isolated from various fruits including pears [3]. The more restricted natural occurrence profile of ethyl 4-hydroxyoctanoate may confer utility as a chemotaxonomic marker or authenticity indicator in pineapple-derived products, though no quantitative comparative occurrence data across multiple fruit matrices are available to establish definitive specificity.

Natural product chemistry Fruit volatile profiling Authenticity marker

Ethyl 4-Hydroxyoctanoate: Evidence-Backed Application Scenarios for Scientific Procurement


Analytical Reference Standard for GC-MS Identification of Pineapple Volatile Constituents

Ethyl 4-hydroxyoctanoate, with a confirmed Kovats retention index of 2014 on DB-Wax columns, serves as a definitive reference standard for the unambiguous identification of this compound in complex fruit volatile extracts by gas chromatography-mass spectrometry (GC-MS). Its RI is sufficiently separated from the nearest positional isomers (ethyl 3-hydroxyoctanoate at RI 1886 and ethyl 5-hydroxyoctanoate at RI 2030) to prevent misidentification, which is critical for studies of pineapple volatile composition, fruit ripening biochemistry, and natural product authentication [1]. The compound's 'ripened pineapple-like' odor character further aids in GC-olfactometry (GC-O) studies where retention alignment must be corroborated with sensory detection [2].

Synthetic Intermediate in Controlled Flavor Release and Lactone Precursor Research

Owing to its well-established synthetic relationship with γ-octalactone—prepared via ring-opening of the lactone according to Mosandl and Günther (1989)—ethyl 4-hydroxyoctanoate serves as a stable, non-volatile precursor for studies of lactonization kinetics, enzymatic flavor release, and latent aroma precursor chemistry [1][2]. Its predicted boiling point (~372 °C) is substantially higher than that of γ-octalactone (234 °C), meaning it can be stored and handled with reduced evaporative loss. This makes it suitable for experimental designs requiring on-demand generation of γ-octalactone via controlled acidic, thermal, or enzymatic lactonization [3].

Non-Flavor, Non-Fragrance Biochemical and Enzymatic Research Applications

Given its explicit regulatory designation as 'not for flavor use' and 'not for fragrance use' [1], ethyl 4-hydroxyoctanoate is appropriately procured for non-consumable research purposes. These include: (a) substrate specificity studies of esterases and lipases acting on γ-hydroxy esters; (b) metabolic pathway elucidation involving 4-hydroxy fatty acid ethyl esters; (c) in vitro enzyme kinetics experiments where ethyl 4-hydroxyoctanoate serves as a model substrate for esterolytic or oxidative enzymatic transformations. In these contexts, its lack of FEMA/JECFA clearance is irrelevant, while its well-characterized chromatographic and physical properties facilitate reproducible experimental design [2].

Comparative Structure–Odor Relationship (SOR) Studies in Flavor Chemistry

The qualitative odor divergence between ethyl 4-hydroxyoctanoate ('milky, ripened pineapple-like'), ethyl 3-hydroxyoctanoate ('winey, fruity, floral'), and γ-octalactone ('coconut') provides a defined isomeric system for investigating structure–odor relationships (SOR) [1][2]. Researchers studying how the position of a single hydroxyl group on a medium-chain fatty acid ester modulates olfactory perception can use ethyl 4-hydroxyoctanoate as one point in a systematic isomeric series (C3-OH, C4-OH, C5-OH substitution), alongside the lactone form to examine the effect of ring closure on odor quality. The compound's availability as a pure reference standard with authenticated chromatographic properties supports reproducible SOR investigations [3].

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